molecular formula C8H15NO B13170945 4-Amino-1-cyclobutylbutan-2-one

4-Amino-1-cyclobutylbutan-2-one

Cat. No.: B13170945
M. Wt: 141.21 g/mol
InChI Key: ZXKSAHRESILAOA-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutylbutan-2-one is an organic compound featuring a cyclobutyl ring attached to a butanone backbone with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutylbutan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a butanone derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl carboxylic acids, while reduction may produce cyclobutyl alcohols.

Scientific Research Applications

4-Amino-1-cyclobutylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar in structure but lacks the butanone backbone.

    Cyclobutanone: Contains the cyclobutyl ring and ketone group but lacks the amino group.

    4-Aminobutan-2-one: Similar backbone but lacks the cyclobutyl ring.

Uniqueness

4-Amino-1-cyclobutylbutan-2-one is unique due to the combination of the cyclobutyl ring and the amino group on the butanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-amino-1-cyclobutylbutan-2-one

InChI

InChI=1S/C8H15NO/c9-5-4-8(10)6-7-2-1-3-7/h7H,1-6,9H2

InChI Key

ZXKSAHRESILAOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)CCN

Origin of Product

United States

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